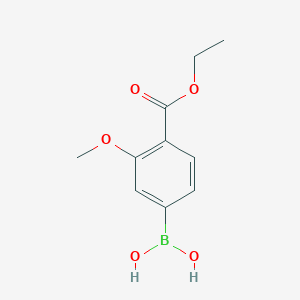![molecular formula C13H13N3O B1451187 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol CAS No. 1220038-67-4](/img/structure/B1451187.png)
2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol
Vue d'ensemble
Description
Synthesis Analysis
Applications De Recherche Scientifique
2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been studied for its potential applications as an anti-inflammatory agent. In pharmacology, this compound has been studied for its potential applications as an anticonvulsant. In biochemistry, this compound has been studied for its potential applications as an anti-cancer agent.
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit receptor-interacting protein kinase 1 (ripk1), a key regulator of necroptosis .
Mode of Action
It’s suggested that similar compounds bind to the allosteric pocket of ripk1, serving as a type iii inhibitor .
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of necroptosis, a form of programmed cell death .
Pharmacokinetics
In vivo pharmacokinetic studies were performed on a similar compound, which determined its oral exposure .
Result of Action
Similar compounds have demonstrated potent anti-necroptotic activity in both human and mouse cellular assays .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol in laboratory experiments is its low cost and ease of synthesis. This compound can be synthesized relatively quickly and inexpensively, making it an attractive option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, some of the effects of this compound may not be reproducible in laboratory experiments due to its complex structure.
Orientations Futures
There are several potential future directions for the study of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol. First, further research should be conducted to better understand the mechanism of action of this compound. Additionally, further research should be conducted to better understand the long-term effects of this compound on biochemical and physiological processes. Finally, further research should be conducted to explore the potential applications of this compound in medicinal chemistry, pharmacology, and biochemistry.
Analyse Biochimique
Biochemical Properties
2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol plays a significant role in various biochemical reactions. It has been identified as an inhibitor of certain enzymes, such as ATR kinase, which is involved in DNA damage response . The compound interacts with ATR kinase by binding to its active site, thereby inhibiting its activity. This interaction is crucial for its potential use in cancer therapy, as ATR kinase is essential for the survival of replicating cells under stress conditions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased cell death . Additionally, it influences cell signaling pathways by modulating the activity of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of ATR kinase, inhibiting its activity and preventing the phosphorylation of downstream targets involved in DNA repair . This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells . The compound also modulates gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with sustained inhibition of ATR kinase activity and continued induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits ATR kinase activity . At higher doses, it can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of ATR kinase and induction of apoptosis . Careful dosage optimization is necessary to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism, leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of ATR kinase affects the DNA damage response pathway, resulting in altered cellular metabolism and reduced cell proliferation . Additionally, it may influence other metabolic pathways by modulating the activity of key regulatory enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability . It tends to accumulate in specific cellular compartments, where it exerts its inhibitory effects on ATR kinase and other targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It predominantly localizes to the nucleus, where it interacts with ATR kinase and other nuclear proteins involved in DNA repair and cell cycle regulation . This localization is essential for its role in inhibiting ATR kinase and inducing apoptosis in cancer cells .
Propriétés
IUPAC Name |
2-benzyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-10-7-14-8-11(10)15-12(16-13)6-9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKUHZRHYRQRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(NC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


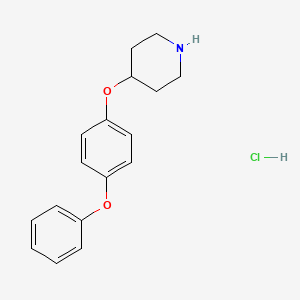
![(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride](/img/structure/B1451105.png)
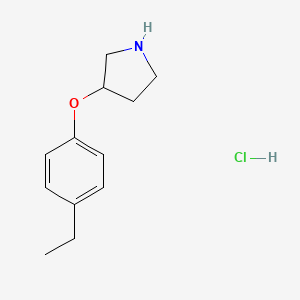
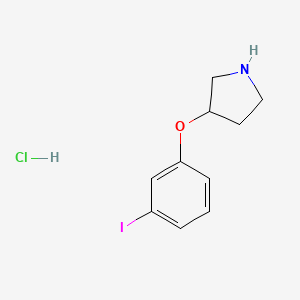
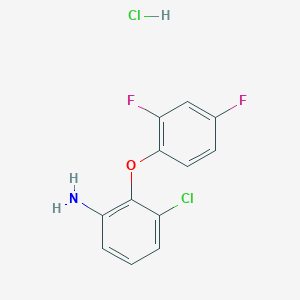
![3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1451112.png)
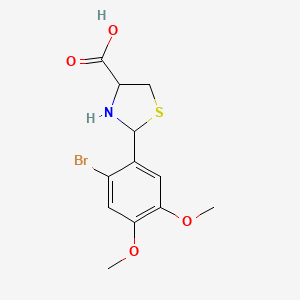
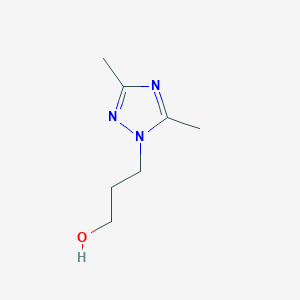
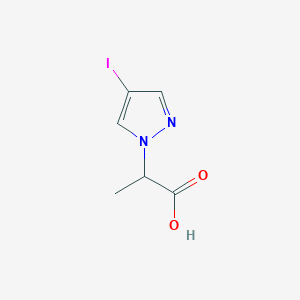
![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
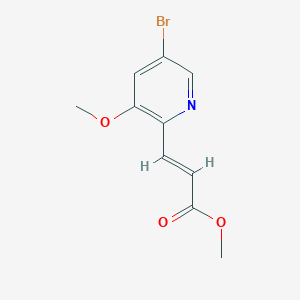

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B1451126.png)
